3-Aminobenzoic acid
3-Aminobenzoic acid
3-aminobenzoic acid is an aminobenzoic acid carrying an amino group at position 3. It derives from a benzoic acid. It is a conjugate acid of a 3-aminobenzoate.
m-Aminobenzoic acid, also known as 3-aminobenzoesaeure or 3-carboxyaniline, belongs to the class of organic compounds known as aminobenzoic acids. These are benzoic acids containing an amine group attached to the benzene moiety. m-Aminobenzoic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). m-Aminobenzoic acid has been detected in multiple biofluids, such as urine and blood. m-Aminobenzoic acid participates in a number of enzymatic reactions. In particular, m-aminobenzoic acid can be biosynthesized from benzoic acid. m-Aminobenzoic acid can also be converted into tricaine and 3-(oxaloamino)benzoic acid.
m-Aminobenzoic acid, also known as 3-aminobenzoesaeure or 3-carboxyaniline, belongs to the class of organic compounds known as aminobenzoic acids. These are benzoic acids containing an amine group attached to the benzene moiety. m-Aminobenzoic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). m-Aminobenzoic acid has been detected in multiple biofluids, such as urine and blood. m-Aminobenzoic acid participates in a number of enzymatic reactions. In particular, m-aminobenzoic acid can be biosynthesized from benzoic acid. m-Aminobenzoic acid can also be converted into tricaine and 3-(oxaloamino)benzoic acid.
Brand Name:
Vulcanchem
CAS No.:
143450-90-2
VCID:
VC21107578
InChI:
InChI=1S/C7H7NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10)
SMILES:
C1=CC(=CC(=C1)N)C(=O)O
Molecular Formula:
C7H7NO2
Molecular Weight:
137.14 g/mol
3-Aminobenzoic acid
CAS No.: 143450-90-2
Cat. No.: VC21107578
Molecular Formula: C7H7NO2
Molecular Weight: 137.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-aminobenzoic acid is an aminobenzoic acid carrying an amino group at position 3. It derives from a benzoic acid. It is a conjugate acid of a 3-aminobenzoate. m-Aminobenzoic acid, also known as 3-aminobenzoesaeure or 3-carboxyaniline, belongs to the class of organic compounds known as aminobenzoic acids. These are benzoic acids containing an amine group attached to the benzene moiety. m-Aminobenzoic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). m-Aminobenzoic acid has been detected in multiple biofluids, such as urine and blood. m-Aminobenzoic acid participates in a number of enzymatic reactions. In particular, m-aminobenzoic acid can be biosynthesized from benzoic acid. m-Aminobenzoic acid can also be converted into tricaine and 3-(oxaloamino)benzoic acid. |
|---|---|
| CAS No. | 143450-90-2 |
| Molecular Formula | C7H7NO2 |
| Molecular Weight | 137.14 g/mol |
| IUPAC Name | 3-aminobenzoic acid |
| Standard InChI | InChI=1S/C7H7NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10) |
| Standard InChI Key | XFDUHJPVQKIXHO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)N)C(=O)O |
| Canonical SMILES | C1=CC(=CC(=C1)N)C(=O)O |
| Melting Point | 173.0 °C 173°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator